H-Gly-Gly-Gly-OEt.HCl
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Overview
Description
“H-Gly-Gly-Gly-OEt.HCl” is a chemical compound with the CAS Number: 16194-06-2 . Its IUPAC name is ethyl ( { [ (aminoacetyl)amino]acetyl}amino)acetate hydrochloride . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16ClN3O4 . Its molecular weight is 253.69 . The InChI code is 1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H .Physical And Chemical Properties Analysis
“this compound” is a solid substance stored at room temperature under an inert atmosphere . The shipping temperature is normal .Scientific Research Applications
Structural Studies and Secondary Structure Identification : Research on the polypentapeptide of elastin, which includes a sequence similar to H-Gly-Gly-Gly-OEt.HCl, used magnetic resonance studies to identify secondary structures in organic solvents (Urry, Mitchell, Ohnishi, & Long, 1975).
Collagen Hyperstability Induced by Aza-Glycine : Studies demonstrate that substitution of glycine with aza-glycine in collagen can increase the number of interfacial cross-strand hydrogen bonds, leading to hyperstability in the triple-helical form (Zhang, Malamakal, & Chenoweth, 2015).
Gas-Phase H/D Exchange Kinetics : Research on sodiated glycine oligomers and their H/D exchange with ND3 in the gas phase provides insights into ion structures and exchange kinetics, relevant to the study of glycine-based compounds (Cox, Julian, Lee, & Beauchamp, 2004).
Angiotensin-Converting Enzyme Inhibitory Activity : The inhibitory activity of X-Hyp-Gly-type tripeptides on angiotensin-converting enzyme, and the importance of collagen-specific prolyl hydroxylation in this process, were studied, highlighting the potential of similar tripeptides in hypertension control (Taga et al., 2018).
Corrosion Inhibition in Cold Rolled Steel : Glycine and its derivatives have been examined for their protective influence against corrosion in cold rolled steel, demonstrating their potential as “green” inhibitors (Amin, Khaled, & Fadlallah, 2010).
Nuclear Overhauser Enhancement Studies : Investigations into the inverse temperature dependence of hydrophobic side chain proximity in the polytetrapeptide of tropoelastin provide insights into molecular interactions relevant to glycine-containing sequences (Urry, Khaled, Rapaka, & Okamoto, 1977).
Kinetic Studies on Chromium-Glycinato Complexes : This research explores the acid-catalysed aquation of chromium-glycinato complexes, providing valuable information for understanding reactions involving glycine and metal ions (Kita et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKNCXWDPKPEDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718523 |
Source
|
Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16194-06-2 |
Source
|
Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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